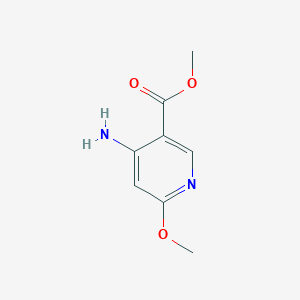

4-Amino-6-methoxy-nicotinic acid methyl ester

Description

BenchChem offers high-quality 4-Amino-6-methoxy-nicotinic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methoxy-nicotinic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 4-amino-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |

InChI Key |

DZPUKKKJYDAHCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)N)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-6-methoxy-nicotinic Acid Methyl Ester Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-amino-6-methoxy-nicotinic acid methyl ester and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document delves into the synthesis, chemical properties, and explored biological activities of this scaffold, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in the development of therapeutic agents.[1] The pyridine ring system of nicotinic acid is a versatile scaffold that can be readily modified to interact with a wide range of biological targets. Historically, nicotinic acid itself has been a cornerstone in the management of dyslipidemia. Its derivatives have been investigated for a multitude of therapeutic applications, including the treatment of inflammatory conditions, neurodegenerative diseases, and as antimicrobial agents. The strategic placement of substituents on the pyridine ring significantly influences the compound's physicochemical properties and biological activity, making the exploration of novel derivatives a fertile ground for drug discovery.

The 4-Amino-6-methoxy-nicotinic Acid Methyl Ester Core: Physicochemical Properties

The core structure, 4-amino-6-methoxy-nicotinic acid, possesses the CAS Number 1060806-76-9. The methyl ester derivative is a key intermediate for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | Echemi |

| Molecular Weight | 166.18 g/mol | Echemi |

| Appearance | Powder or liquid | Echemi |

| Storage | Room temperature, ventilated place | Echemi |

Synthesis of 4-Amino-6-methoxy-nicotinic Acid Methyl Ester and its Derivatives

While a specific, detailed synthesis for 4-amino-6-methoxy-nicotinic acid methyl ester is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methodologies for related substituted pyridines. A plausible synthetic strategy would involve a multi-step process starting from a readily available substituted pyridine precursor.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to 4-Amino-6-methoxy-nicotinic acid methyl ester.

General Esterification Protocol

The final step of the synthesis, the esterification of the carboxylic acid, is a standard and well-documented procedure. A general protocol for Fischer esterification is as follows:

Protocol: Fischer Esterification of 4-Amino-6-methoxy-nicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-6-methoxy-nicotinic acid (1.0 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-amino-6-methoxy-nicotinic acid methyl ester.[2]

Spectroscopic Characterization

The structural elucidation of 4-amino-6-methoxy-nicotinic acid methyl ester and its derivatives relies on a combination of spectroscopic techniques. While specific data for the title compound is limited, the expected spectral features can be inferred from related structures like methyl nicotinate.[2]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet for the amino group protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing ester group.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the pyridine ring, the methoxy carbon, and the carbonyl and methyl carbons of the ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O stretching vibrations.[2]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Biological Activities and Therapeutic Potential

While direct biological data for 4-amino-6-methoxy-nicotinic acid methyl ester derivatives is scarce, the broader class of substituted nicotinic acid and 4-aminopyridine derivatives has shown a wide range of biological activities, suggesting potential therapeutic applications for this scaffold.

Potential as Kinase Inhibitors in Oncology

Substituted pyridine and pyrimidine cores are prevalent in many kinase inhibitors used in cancer therapy. For instance, derivatives of 4-aminoquinazolines are known to inhibit various kinases, including EGFR, HER2, and VEGFR.[3] Furthermore, a study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives identified them as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[4] This suggests that the 4-amino-nicotinic acid scaffold could be a valuable starting point for the design of novel kinase inhibitors.

Caption: Potential mechanism of action as a kinase inhibitor.

Anti-inflammatory and Analgesic Properties

Nicotinic acid derivatives have been explored for their anti-inflammatory and analgesic properties.[5] The mechanism of action is often linked to the modulation of inflammatory pathways. The 4-amino-6-methoxy substitution pattern may influence the interaction of these derivatives with key inflammatory mediators.

Antimicrobial Activity

Various derivatives of nicotinic acid have demonstrated antimicrobial activity against a range of pathogens. The specific substitutions on the pyridine ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Derivatization and Structure-Activity Relationships (SAR)

The 4-amino-6-methoxy-nicotinic acid methyl ester core offers several points for chemical modification to explore structure-activity relationships (SAR).

-

Amino Group (C4-position): The amino group can be acylated, alkylated, or used as a handle to introduce various substituents, potentially modulating the compound's interaction with biological targets.

-

Ester Group (C3-position): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. This allows for the introduction of diverse functional groups to probe for improved activity and pharmacokinetic properties.[6][7]

-

Methoxy Group (C6-position): The methoxy group can be replaced with other alkoxy groups or different substituents to investigate the impact on biological activity.

Systematic modifications at these positions will be crucial to developing potent and selective drug candidates based on this scaffold.

Future Perspectives and Conclusion

The 4-amino-6-methoxy-nicotinic acid methyl ester scaffold represents a promising starting point for the development of novel therapeutic agents. While direct research on this specific core is limited, the well-established biological activities of related nicotinic acid and 4-aminopyridine derivatives provide a strong rationale for its further investigation.

Future research should focus on:

-

Development of robust and efficient synthetic routes to access a diverse library of derivatives.

-

Comprehensive biological screening of these derivatives against a panel of relevant targets, particularly kinases and inflammatory mediators.

-

Detailed structure-activity relationship studies to guide the optimization of lead compounds.

-

Evaluation of the pharmacokinetic and toxicological profiles of promising candidates.

References

-

Methyl Nicotinate. (n.d.). In Amazon S3. Retrieved February 25, 2026, from [Link]

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. [Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

-

Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. (2020). Anticancer Agents in Medicinal Chemistry, 20(5), 559-570. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 170, 55-72. [Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

-

Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. (2021). Journal of Medicinal Chemistry, 64(15), 11129-11147. [Link]

- Process for the preparation of amino acid methyl esters. (2011).

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7179. [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA International Journal for Chemistry, 57(5), 281-285. [Link]

-

Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019). ResearchGate. [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Journal of Chemical Education, 97(5), 1438-1442. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Pharmaceuticals, 14(2), 155. [Link]

-

Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2023). Molecules, 28(5), 2389. [Link]

- Synthesis of Cyclohexane Derivatives Useful as Sensates in Consumer Products. (2010).

-

Rational catalyst design for acetaldehyde upgrading – an in-depth study on the use of a solid base and the development of a second generation supported N-heterocyclic carbene catalyst. (2021). Green Chemistry, 23(12), 4496-4507. [Link]

-

Studies on the synthesis, structural characterization, Hirshfeld analysis and stability of Apovincamine (API) and its co-crystal (Terephthalic acid). (2015). ResearchGate. [Link]

-

Synthesis, Structural Characterization, and Hirschfeld Surface Analysis of a New Cu(II) Complex and Its Role in Photocatalytic CO2 Reduction. (2024). Molecules, 29(9), 2002. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025). IUCrData, 10(6), x250608. [Link]

Sources

- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Bioactivity of 4-Amino-6-methoxy-nicotinic Acid Methyl Ester Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Within this class, the 4-aminopyridine-3-carboxylic acid ester framework represents a particularly versatile and promising starting point for drug discovery. This technical guide provides an in-depth analysis of the potential bioactivity of the 4-amino-6-methoxy-nicotinic acid methyl ester scaffold. While direct biological data on this specific ester is nascent, this document synthesizes data from closely related analogs to project its likely therapeutic applications, focusing on oncology. We will explore the chemical rationale, potential mechanisms of action, detailed protocols for biological evaluation, and future directions for developing this scaffold into novel therapeutic agents.

Introduction: The Strategic Value of the Aminonicotinic Acid Core

The aminopyridine scaffold is a cornerstone of modern drug design, prized for its ability to form key hydrogen bonds and engage with a wide variety of biological targets.[1] The addition of a carboxylic acid ester at the 3-position and an amino group at the 4-position creates a specific electronic and steric profile that is frequently exploited for kinase inhibition. The 4-amino group often acts as a crucial "hinge-binding" motif, anchoring the molecule in the ATP-binding pocket of protein kinases, while substituents on the pyridine ring, such as the 6-methoxy group, can be tailored to achieve selectivity and improve pharmacokinetic properties.

This guide focuses on the 4-amino-6-methoxy-nicotinic acid methyl ester scaffold (Figure 1). We will build a predictive case for its bioactivity by examining structurally related compounds that have been successfully developed as potent inhibitors of key oncogenic kinases, such as FLT3, c-Met, and VEGFR-2.

Figure 1: Core Scaffold

Structure of 4-Amino-6-methoxy-nicotinic acid methyl ester.

Synthetic Strategy & Structure-Activity Relationship (SAR) Insights

The synthesis of this scaffold and its derivatives is typically achieved through multi-step sequences that build the substituted pyridine ring. The methyl ester and methoxy groups are relatively stable, but the 4-amino group provides a key handle for derivatization, often via N-acylation or N-alkylation, to explore the binding pocket of a target enzyme.

Causality in SAR: Insights from related scaffolds, such as 2-aminopyridine-3-carboxamides, demonstrate that the amide nitrogen, analogous to our 4-amino group, is critical for activity.[2] Modifications at this position or on the phenyl ring appended to it can dramatically alter potency and selectivity against different kinases. For example, in a series of Fms-like tyrosine kinase 3 (FLT3) inhibitors based on a related aminopyridine core, the introduction of Michael acceptors led to potent covalent inhibitors.[3] This suggests that our core scaffold is an excellent starting point for further optimization.

Below is a generalized workflow for the synthesis and initial screening of a library based on this scaffold.

Caption: High-level workflow for drug discovery using the target scaffold.

Predicted Biological Activity: A Focus on Kinase Inhibition in Oncology

Aberrant signaling from receptor tyrosine kinases (RTKs) is a hallmark of many cancers.[4] The 4-aminopyridine core is a known pharmacophore for inhibiting these enzymes. Based on data from analogous structures, we predict that derivatives of the 4-amino-6-methoxy-nicotinic acid methyl ester scaffold will show potent activity against several key RTKs involved in cancer progression.

Potential Target: Fms-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive kinase activation and poor prognosis.[5][6] This makes FLT3 a prime therapeutic target. Structurally similar aminopyridine derivatives have been developed as potent FLT3 inhibitors.[3] The constitutive activation of FLT3 drives AML cell proliferation and survival primarily through the STAT5, MAPK, and AKT signaling pathways.[7]

Caption: Predicted inhibition of the constitutively active FLT3 signaling pathway in AML.

Potential Target: c-Met (Hepatocyte Growth Factor Receptor)

The c-Met pathway, when aberrantly activated by its ligand HGF or by genetic alterations, drives tumor growth, invasion, and metastasis in numerous solid tumors.[1][8][9][10] It activates multiple downstream pathways, including PI3K/Akt and Ras/MAPK.[11] The design of 2-aminopyridine-3-carboxamides has yielded potent c-Met inhibitors, highlighting the suitability of this general scaffold for targeting this RTK.[2]

Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and survival.[3][12][13] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Nicotinic acid derivatives have been successfully developed as potent VEGFR-2 inhibitors, demonstrating dual cytotoxic and anti-angiogenic activity.[7] These compounds typically function by blocking the PLCγ-PKC-MAPK and PI3K-Akt pathways downstream of VEGFR-2 activation.[4][12]

Comparative Activity of Analogous Scaffolds

The following table summarizes the reported inhibitory concentrations (IC50) for compounds that are structurally related to our core scaffold, demonstrating the potential potency that can be achieved.

| Compound Class | Target Kinase | Reported IC50 (nM) | Reference |

| 4-aminoquinoline-3-carboxamide | BTK | 5.3 | |

| 2-aminopyridine-3-carboxamide | c-Met | 22 | [2] |

| 4-(pyrazol-3-yl)-pyrimidine | JNK3 | 630 | [4] |

| Isoxazolo[3,4-b]pyridin-3-amine | FLT3 | 256 | [3] |

| Nicotinic Acid Derivative (5c) | VEGFR-2 | 68 | [7] |

Experimental Protocols: A Self-Validating System

To evaluate the bioactivity of newly synthesized derivatives, a tiered screening approach is recommended. This begins with a general cytotoxicity screen against relevant cancer cell lines, followed by specific enzymatic assays against the hypothesized kinase targets.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][12][13]

Materials:

-

Cancer cell lines (e.g., MV4-11 for FLT3-mutant AML, EBC-1 for c-Met over-expression)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

-

Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

-

Test compounds dissolved in DMSO (10 mM stock).

-

96-well flat-bottom sterile microplates.

-

Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Controls (Critical for Self-Validation):

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.5%). This represents 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

-

Blank Control: Wells containing medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12] Incubate for an additional 4 hours. Protect the plate from light.

-

Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank control from all other wells. Calculate cell viability as a percentage relative to the vehicle control: (Abs_test / Abs_vehicle) * 100. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Principle: This is a general protocol for a cell-free enzymatic assay to directly measure the inhibition of a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The detection system enzymatically converts ADP to ATP and pyruvate, with the final signal being fluorometric.

Materials:

-

Recombinant human kinase (e.g., FLT3, c-Met, VEGFR-2).

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (commercially available or custom-prepared).

-

ADP detection reagents (e.g., Kinase Assay Kit, Sigma-Aldrich MAK441).

-

Test compounds and a known inhibitor (e.g., Gilteritinib for FLT3) dissolved in DMSO.

-

Black, low-volume 384-well assay plates.

-

Fluorescent plate reader (Ex/Em = 530/590 nm).

Step-by-Step Methodology:

-

Plate Preparation: Add 1-4 µL of each serially diluted inhibitor concentration to the wells of a 384-well plate.

-

Controls (Critical for Self-Validation):

-

No Inhibitor Control (100% Activity): Wells containing enzyme, substrate, ATP, and DMSO vehicle.

-

No Enzyme Control (0% Activity/Background): Wells containing substrate, ATP, and DMSO, but no kinase.

-

-

Enzyme Addition: Prepare a master mix of the recombinant kinase in assay buffer. Add the enzyme solution (e.g., 5-10 µL) to all wells except the "No Enzyme" control. Incubate for 10-30 minutes at room temperature to allow inhibitor binding.

-

Reaction Initiation: Prepare a master mix of the substrate and ATP in assay buffer. Initiate the kinase reaction by adding this mixture to all wells. The final ATP concentration should be near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and initiate detection by adding the ADP detection reagent mixture according to the manufacturer's protocol. Incubate for 10-20 minutes at room temperature.

-

Data Acquisition: Read the fluorescence intensity (Ex/Em = 530/590 nm) on a plate reader.

-

Data Analysis: Subtract the average signal from the "No Enzyme" control from all other wells. Calculate percent inhibition relative to the "No Inhibitor" control: 100 - [(Signal_test / Signal_no_inhibitor) * 100]. Plot the percent inhibition against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 4-amino-6-methoxy-nicotinic acid methyl ester scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. Based on compelling evidence from structurally related aminopyridine and nicotinic acid analogs, derivatives of this scaffold are predicted to be potent inhibitors of clinically relevant receptor tyrosine kinases such as FLT3, c-Met, and VEGFR-2.

The immediate path forward involves the synthesis of a focused library of compounds with variations at the 4-amino position. These compounds should then be subjected to the rigorous, self-validating screening cascade outlined in this guide. Successful hit identification will warrant further lead optimization to improve potency, selectivity, and drug-like properties, with the ultimate goal of identifying a clinical candidate for the treatment of diseases like AML or various solid tumors.

References

-

O'Hare, T., et al. (2011). An overview of the c-MET signaling pathway. Expert Opinion on Therapeutic Targets, 15(1), 25-42. [Link]

-

Zhang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

Lee, J. H., & Lee, J. S. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833-839. [Link]

-

Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus, 15(9), e45823. [Link]

-

Zeidner, J. F., & Salama, M. E. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 10, 613292. [Link]

-

Christensen, J. G., et al. (2006). Targeting the c-Met Signaling Pathway in Cancer. Cancer Research, 66(12), 5996-5999. [Link]

-

O'Hare, T., et al. (2011). An overview of the c-MET signaling pathway. PubMed, 22084752. [Link]

-

Abdel-Gawad, N. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]

-

Schüle, F., et al. (2010). Aberrantly activated FLT3-kinase is considered to represent an attractive therapeutic target in AML. Blood, 116(24), 5150-5164. [Link]

-

Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

-

Cusabio (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

-

ResearchGate (n.d.). Signaling pathways of VEGFR-2. Download Scientific Diagram. Retrieved from [Link]

-

Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Zhang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547. [Link]

-

Wang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. [Link]

-

National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. assaygenie.com [assaygenie.com]

- 3. cusabio.com [cusabio.com]

- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmbreports.org [bmbreports.org]

- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of Methyl 4-amino-6-methoxynicotinate

Foreword for the Advanced Researcher

In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful programs are built. This guide is designed for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the methodologies for determining the physical properties of Methyl 4-amino-6-methoxynicotinate. While this specific isomer is not extensively documented in public literature, this guide provides the rigorous experimental frameworks necessary for its complete physicochemical profiling. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. This document emphasizes scientific integrity and provides authoritative grounding for each technique.

Introduction to Substituted Nicotinates

Nicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of substituents on the pyridine ring, such as amino and methoxy groups, can profoundly influence the molecule's physicochemical properties, including its solubility, melting point, and crystal packing. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic behavior. A thorough understanding of these characteristics is therefore a non-negotiable prerequisite for advancing a compound through the development pipeline.

Predicted Physicochemical Properties

In the absence of specific experimental data for Methyl 4-amino-6-methoxynicotinate, we can infer certain properties based on its structural similarity to known compounds. It is anticipated to be a crystalline solid at room temperature. The presence of the amino and methoxy groups, both capable of hydrogen bonding, will influence its melting point and solubility.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for Methyl 4-amino-6-methoxynicotinate | Comparative Data: Methyl 6-amino-4-methoxynicotinate (CAS: 397309-41-0)[1] | Comparative Data: 4-Amino-6-methoxynicotinic acid (CAS: 1060806-76-9)[2] |

| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃ | C₇H₈N₂O₃ |

| Molecular Weight | 182.18 g/mol | 182.18 g/mol | 168.15 g/mol |

| Appearance | White to off-white solid (predicted) | Not specified | White solid |

| Melting Point | To be determined | Not specified | Not specified |

| Solubility | To be determined | Not specified | Not specified |

| CAS Number | Not assigned | 397309-41-0 | 1060806-76-9 |

Experimental Determination of the Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid. For impure substances, the melting point is typically depressed and occurs over a broader range. The following protocol outlines the capillary method for determining the melting point.

Principle of the Capillary Melting Point Method

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner alongside a calibrated thermometer. The temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting point range.[3][4]

Detailed Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of Methyl 4-amino-6-methoxynicotinate is pure and dry. If necessary, recrystallize the compound from a suitable solvent to achieve high purity.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Melting Point Apparatus Setup:

-

Use a calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling, inert liquid (e.g., silicone oil).

-

Insert the packed capillary tube into the apparatus.

-

Place a calibrated thermometer in the apparatus such that the bulb is level with the sample in the capillary.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block/oil, and the thermometer.[3]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

-

Purity Assessment:

-

A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.[3]

-

A broad melting range suggests the presence of impurities.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[5] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Experimental Protocol

-

Solvent Selection:

-

Select a range of pharmaceutically relevant solvents, including aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions, and organic solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane).

-

-

Equilibration:

-

Add an excess of Methyl 4-amino-6-methoxynicotinate to a known volume of each solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

-

-

Reporting:

-

Express the solubility in units such as mg/mL or µmol/L.

-

Logical Flow for Solubility Determination

Caption: Logical flow for the shake-flask solubility determination method.

Conclusion

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Nichols, L. (n.d.). Determination of the melting point. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Al-Jawahry, J. A. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Bach, P., Boström, J., Brickmann, K., van Giezen, J. J. J., Groneberg, R. D., Harvey, D. M., O'Sullivan, M., & Zetterberg, F. (2013). Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y₁₂ receptor. European journal of medicinal chemistry, 65, 444–455. [Link]

-

Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of medicinal chemistry, 22(5), 554–559. [Link]

-

Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Retrieved from [Link]

- Aurelio, L., & Hughes, A. B. (2012). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 249-285). Wiley-VCH Verlag GmbH & Co. KGaA.

-

MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 133. [Link]

-

ResearchGate. (n.d.). Synthesis of MTX by the reaction of 2,4-diamino-6-bromomethylpteridine.... Retrieved from [Link]

-

Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

-

ResearchGate. (n.d.). Names and some physical properties of substituted chalcones A (1-8). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Amino-6-methoxy-nicotinic Acid Methyl Ester in Kinase Inhibitor Research

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Drug Discovery

The landscape of modern therapeutics, particularly in oncology, has been reshaped by the advent of kinase inhibitors.[1] Kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[][3] Their dysregulation is a hallmark of numerous diseases, making them a prime target for drug development.[4][5] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, presenting a significant challenge in developing selective inhibitors.[1][6]

In the quest for potent and selective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. The nicotinic acid moiety, a derivative of pyridine, is one such scaffold, forming the core of many biologically active molecules.[7][8] This guide focuses on a specific, highly functionalized derivative: 4-Amino-6-methoxy-nicotinic acid methyl ester . We will explore its synthesis, its strategic importance as a versatile building block for kinase inhibitor libraries, and the rigorous experimental protocols required to validate the activity of its derivatives. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their kinase-targeted discovery programs.

Part 1: Synthesis and Chemical Versatility of the Core Scaffold

The utility of 4-Amino-6-methoxy-nicotinic acid methyl ester begins with its synthesis. While multiple synthetic routes can be envisioned, a common strategy involves the strategic functionalization of a substituted pyridine ring.[7] A plausible and efficient pathway can be designed starting from a readily available precursor like 2,6-dichloropyridine-3-carboxylic acid. The regioselectivity of nucleophilic aromatic substitution (SNAr) is a key consideration in this process.[9][10]

Illustrative Synthetic Pathway

The following diagram outlines a potential multi-step synthesis. The choice of reagents and reaction conditions is critical for controlling the regioselective substitution on the pyridine ring. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can be influenced by the solvent to favor substitution at either the 2- or 6-position.[9][10]

Caption: A potential synthetic route to the target scaffold.

Chemical Reactivity and Derivatization Potential

The true value of the 4-Amino-6-methoxy-nicotinic acid methyl ester scaffold lies in its three distinct functional handles, each offering a vector for chemical modification to build a diverse compound library for structure-activity relationship (SAR) studies.

-

The 4-Amino Group: This group is a key site for functionalization. It can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. These modifications can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for Type I kinase inhibitors.[]

-

The 6-Methoxy Group: While seemingly simple, the "magic methyl" effect in drug discovery is well-documented.[11] This methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. Alternatively, it can be replaced with other alkoxy groups to modulate lipophilicity and steric interactions within the binding pocket.

-

The Methyl Ester: The ester at the 3-position is susceptible to hydrolysis to the corresponding carboxylic acid.[8] This acid can then be coupled with various amines to form a diverse library of amides, significantly impacting the compound's pharmacokinetic properties and potential interactions with the solvent-exposed region of the kinase.

Caption: Key sites for SAR exploration on the core scaffold.

Part 2: Biochemical Assays for Kinase Inhibition

Once a library of derivatives has been synthesized, the next critical step is to evaluate their ability to inhibit the target kinase. Modern drug discovery relies on robust, high-throughput biochemical assays that accurately measure kinase activity.[4] The ADP-Glo™ Kinase Assay is a widely used platform that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Objective: To determine the potency of compounds derived from the 4-amino-6-methoxy-nicotinic acid methyl ester scaffold against a target kinase.

Materials:

-

Target Kinase (e.g., MAP4K4)[6]

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP at Kₘ concentration

-

Test Compounds (10-point serial dilution in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well plates (low-volume, white)

-

Plate reader capable of luminescence detection

Experimental Workflow:

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

-

Assay Plating: Transfer a small volume (e.g., 50 nL) of the compound dilutions into a 384-well assay plate. This ensures the final DMSO concentration remains low (e.g., <1%) to minimize solvent effects on kinase activity.[4]

-

Kinase and Substrate Preparation: Dilute the kinase and its specific substrate in assay buffer to their optimal concentrations. The ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]

-

Enzyme Incubation: Add the kinase solution to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.

-

Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture.

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature. The duration should be within the linear range of the reaction to avoid substrate depletion or product inhibition.[4]

-

Signal Generation and Detection:

-

Add ADP-Glo™ Reagent I, which terminates the kinase reaction and depletes the remaining ATP.

-

After a 40-minute incubation, add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.

-

After a final 30-minute incubation, measure the luminescence. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.

-

Part 3: Data Analysis and Structure-Activity Relationship (SAR)

The raw luminescence data is processed to determine the IC₅₀ value for each compound. The signal from "no-enzyme" wells represents 100% inhibition, while the "vehicle-only" (DMSO) wells represent 0% inhibition (maximal activity).

Data Analysis:

-

Normalize the data by calculating the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Hypothetical SAR Data Table

The table below illustrates how systematic modifications to the core scaffold could influence inhibitory potency against a hypothetical kinase. This demonstrates the process of building a structure-activity relationship.

| Compound ID | R1 (at 4-Amino) | R2 (at 6-position) | R3 (at 3-position) | Kinase IC₅₀ (nM) |

| Core-01 | -H | -OCH₃ | -OCH₃ | >10,000 |

| SAR-01 | -C(O)CH₃ | -OCH₃ | -OCH₃ | 5,200 |

| SAR-02 | -(3-methoxyphenyl) | -OCH₃ | -OCH₃ | 850 |

| SAR-03 | -(3-methoxyphenyl) | -OH | -OCH₃ | 910 |

| SAR-04 | -(3-methoxyphenyl) | -OCH₃ | -NH(cyclopropyl) | 75 |

| SAR-05 | -(4-fluorophenyl) | -OCH₃ | -NH(cyclopropyl) | 45 |

This is hypothetical data for illustrative purposes.

-

The unsubstituted amino group (Core-01) is inactive.

-

Substitution on the 4-amino group is crucial for activity (SAR-01, SAR-02).

-

Converting the 3-position ester to an amide provides a significant potency boost (SAR-04), likely due to a new hydrogen bond interaction.

-

Fine-tuning the aromatic ring at the 4-amino position can further optimize potency (SAR-05).

Part 4: Advancing from Biochemical Hit to Cellular Lead

Identifying a potent inhibitor in a biochemical assay is a critical first step, but it does not guarantee success in a cellular context.[12] The high intracellular concentration of ATP (millimolar range) can often outcompete ATP-competitive inhibitors, leading to a significant drop in potency from biochemical to cellular assays.[12]

Key Next Steps:

-

Cellular Target Engagement: Assays like the cellular thermal shift assay (CETSA) or probe-based pulldowns can confirm that the compound binds to the intended kinase inside a live cell.[12][13]

-

Cellular Potency Assays: The inhibitor's ability to block the downstream signaling pathway of the target kinase must be confirmed. This is typically done via Western blot or ELISA to measure the phosphorylation of a known substrate of the kinase.

-

Anti-proliferative Assays: For oncology targets, the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase is a key validation step.

-

In Vivo Pharmacokinetics and Efficacy: Promising compounds with good cellular potency are then advanced into animal models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and, ultimately, their efficacy in treating disease models, such as tumor xenografts.[13][14]

Conclusion

The 4-Amino-6-methoxy-nicotinic acid methyl ester is a highly valuable scaffold in the field of kinase inhibitor research. Its synthetic tractability and multiple points for chemical diversification allow for the rapid generation of compound libraries to probe the complex structure-activity relationships of kinase inhibition. By combining strategic organic synthesis with robust biochemical and cellular screening protocols, researchers can effectively leverage this and similar privileged scaffolds to discover novel and potent kinase inhibitors for a range of therapeutic applications. The journey from scaffold to clinical candidate is long, but it begins with the foundational principles of medicinal chemistry and rigorous biological validation outlined in this guide.

References

- Structural Elucidation and Foundational Aspects of Nicotinates within Heterocyclic Chemistry. Benchchem.

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Journal of the Chemical Society, Perkin Transactions 1.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.

- Methyl 6-amino-4-methylnicotinate | 179555-12-5. Benchchem.

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (2000). Chemical & Pharmaceutical Bulletin.

- Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.

- Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy. (2014). Nature.

- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (2013). Google Patents.

- A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2019). Molecular & Cellular Proteomics.

- Drug Discovery - Inhibitor. chemical-kinomics.

- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. (2012). Bioorganic & Medicinal Chemistry Letters.

- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews: Journal of Chemistry.

- Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. (2021). Journal of Traditional and Complementary Medicine.

- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals.

- What are Kinase Inhibitors?. BOC Sciences.

- Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. (2022). International Journal of Molecular Sciences.

Sources

- 1. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. imrpress.com [imrpress.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. Methyl 6-amino-4-methoxynicotinate | 397309-41-0 | Benchchem [benchchem.com]

- 8. Methyl 6-amino-4-methylnicotinate | 179555-12-5 | Benchchem [benchchem.com]

- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 4-Amino-6-methoxy-nicotinic acid methyl ester

An Application Note for the Synthesis of 4-Amino-6-methoxy-nicotinic acid methyl ester

Abstract

This application note provides a detailed, multi-step protocol for the synthesis of 4-Amino-6-methoxy-nicotinic acid methyl ester, a valuable substituted pyridine derivative. Pyridine-based molecules are fundamental scaffolds in the chemical sciences, serving as versatile building blocks in medicinal chemistry for a range of therapeutic applications and in agricultural sciences.[1] The described synthetic pathway is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern the experimental choices. The protocol begins with the esterification of 4,6-dichloronicotinic acid, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and concludes with an amination step to yield the final product. This guide includes comprehensive methodologies, safety precautions, troubleshooting advice, and visual diagrams to ensure clarity and reproducibility.

Introduction and Synthetic Strategy

4-Amino-6-methoxy-nicotinic acid methyl ester belongs to the class of highly functionalized nicotinic acid derivatives. Such compounds are of significant interest due to the prevalence of the aminopyridine motif in pharmaceuticals and other biologically active molecules.[2][3][4] The strategic placement of amino, methoxy, and methyl ester groups on the pyridine ring allows for further chemical modification, making it a key intermediate in the synthesis of more complex target molecules.

-

Esterification: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in subsequent steps and is a standard transformation in organic synthesis.[1][5]

-

Regioselective Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction is employed to replace one of the chloro substituents with a methoxy group. The regioselectivity of this reaction is a critical consideration, as the electronic nature of the pyridine ring directs the substitution pattern.[6][7]

-

Amination: The final installation of the amino group is achieved through a second SNAr reaction, displacing the remaining chloro group.

This strategic sequence ensures high efficiency and control over the final substitution pattern of the pyridine core.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

Caption: High-level overview of the three-step synthesis protocol.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4,6-Dichloronicotinic Acid | Round-bottom flasks (various sizes) |

| Methanol (Anhydrous) | Reflux condenser and heating mantle |

| Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) | Magnetic stirrer and stir bars |

| Sodium Methoxide (NaOMe) | Ice bath |

| Dichloromethane (DCM, Anhydrous) | Rotary evaporator |

| Tetrahydrofuran (THF, Anhydrous) | Thin-Layer Chromatography (TLC) plates (Silica) |

| Ammonia (7N solution in Methanol) | Glass funnels and filter paper |

| Sodium Bicarbonate (NaHCO₃), Saturated Solution | Separatory funnel |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Column chromatography setup (silica gel) |

| Ethyl Acetate | Standard laboratory glassware |

| Hexanes | Personal Protective Equipment (PPE) |

| Deionized Water |

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4,6-dichloronicotinate

Causality: The esterification of the carboxylic acid is a crucial first step. It protects the acidic proton, preventing it from interfering with the basic conditions of the subsequent methoxylation step. Using thionyl chloride or an acid catalyst like sulfuric acid in methanol is a standard and efficient method for this transformation.[1][5][8]

Protocol:

-

Suspend 4,6-dichloronicotinic acid (10.0 g, 52.1 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (5.7 mL, 78.1 mmol) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (100 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product, methyl 4,6-dichloronicotinate, can be used in the next step without further purification if it appears as a clean solid. Expected yield: >90%.

Step 2: Synthesis of Methyl 4-chloro-6-methoxynicotinate

Causality: This step involves a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces a chloride ion. In substituted pyridines, the 2- and 6-positions are generally more activated towards nucleophilic attack than the 4-position. The choice of solvent can influence the regioselectivity of this reaction.[6][7] For this substrate, substitution at the 6-position is favored.

Caption: Simplified mechanism for the SNAr methoxylation step.

Protocol:

-

Dissolve methyl 4,6-dichloronicotinate (from Step 1, approx. 52.1 mmol) in anhydrous THF (150 mL) in a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium methoxide (3.1 g, 57.3 mmol, 1.1 equivalents) portion-wise over 10 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding deionized water (50 mL).

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to isolate the desired product, methyl 4-chloro-6-methoxynicotinate. Expected yield: 75-85%.

Step 3: Synthesis of 4-Amino-6-methoxy-nicotinic acid methyl ester

Causality: The final step is another SNAr reaction to install the amino group. The C-Cl bond at the 4-position is displaced by ammonia. This amination often requires elevated temperatures and pressure to overcome the activation barrier, as aryl chlorides are less reactive than corresponding bromides or iodides.[9] Using a sealed vessel is necessary to maintain the concentration of ammonia and achieve a reasonable reaction rate.

Protocol:

-

Place methyl 4-chloro-6-methoxynicotinate (from Step 2, approx. 39.0 mmol) into a high-pressure steel reactor (Parr vessel or similar).

-

Add a 7N solution of ammonia in methanol (100 mL).

-

Seal the vessel tightly according to the manufacturer's instructions.

-

Heat the vessel to 100-120 °C and maintain for 24-48 hours with vigorous stirring. Caution: This operation must be conducted behind a blast shield due to the high pressure generated.

-

After the reaction period, cool the vessel completely to room temperature before carefully venting and opening it in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the residue in a mixture of dichloromethane (100 mL) and water (50 mL).

-

Separate the layers, and extract the aqueous layer with additional dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by silica gel column chromatography (e.g., using a gradient of 30-60% ethyl acetate in hexanes) or by recrystallization to obtain 4-Amino-6-methoxy-nicotinic acid methyl ester as a pure solid. Expected yield: 60-75%.

Data Summary and Characterization

| Step | Product | Typical Yield | Key Parameters | Analytical Confirmation |

| 1 | Methyl 4,6-dichloronicotinate | >90% | Reflux, 4-6 h | ¹H NMR, MS |

| 2 | Methyl 4-chloro-6-methoxynicotinate | 75-85% | 0 °C to RT, 12-16 h | ¹H NMR, MS |

| 3 | 4-Amino-6-methoxy-nicotinic acid methyl ester | 60-75% | 120 °C, 24-48 h, Sealed Vessel | ¹H NMR, ¹³C NMR, MS, IR |

Safety and Troubleshooting

-

Safety: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Sodium methoxide is a strong base and is corrosive. The high-pressure amination step carries a risk of explosion and must be performed with appropriate shielding and equipment.

-

Troubleshooting:

-

Low Yield in Step 1: Ensure reagents are anhydrous. Incomplete reaction can be addressed by extending the reflux time.

-

Poor Regioselectivity in Step 2: If a mixture of isomers is obtained, careful column chromatography is required. The solvent system can be optimized to improve selectivity.[6][7]

-

Incomplete Reaction in Step 3: The amination of unactivated aryl chlorides can be sluggish.[9] If the reaction stalls, consider increasing the temperature (within the safe limits of the vessel) or extending the reaction time. Alternatively, a transition-metal-catalyzed method like Buchwald-Hartwig amination could be explored, though this would require significant protocol redevelopment to avoid metal contamination.[9]

-

References

-

SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

-

Journal of Nuclear Medicine. (2024). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. [Link]

-

Scholars Research Library. (2014). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

ResearchGate. (2018). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]

-

PubMed. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. [Link]

-

PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

- Google Patents. (n.d.). An improved process for producing aminopyridines.

-

PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]

-

MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. [Link]

-

Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. Methyl 6-amino-4-methoxynicotinate | 397309-41-0 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Heterocyclic Synthesis: Leveraging 4-Amino-6-methoxy-nicotinic Acid Methyl Ester

Application Note & Protocol Guide | Doc ID: AN-HET-046-MX

Abstract

This technical guide details the synthetic utility of 4-Amino-6-methoxy-nicotinic acid methyl ester (CAS: 77180-87-1 / Analogues), a high-value bifunctional building block. Unlike simple anilines, this scaffold possesses the "ortho-amino ester" motif embedded within a pyridine ring, enabling the rapid construction of fused bicyclic systems—specifically pyrido[4,3-d]pyrimidines . This guide focuses on the electronic influence of the 6-methoxy substituent, which enhances the nucleophilicity of the C4-amine while serving as a latent handle for solubility tuning or late-stage functionalization. We provide validated protocols for cyclization, diazotization, and troubleshooting.

Introduction: The "Ortho-Amino Ester" Advantage

In drug discovery, the pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline (found in EGFR inhibitors like Gefitinib). The starting material, 4-Amino-6-methoxy-nicotinic acid methyl ester , offers a convergent route to these systems.

Structural Analysis & Reactivity[1]

-

C3-Ester (Electrophile): Serves as the acceptor for intramolecular cyclization. The methyl ester is preferred over the ethyl ester for faster aminolysis rates.

-

C4-Amine (Nucleophile): The primary amine is the initiation point for condensation reactions.

-

C6-Methoxy (Electronic Modulator):

-

Electronic Effect: The +M (mesomeric) effect of the methoxy group increases electron density on the pyridine ring. This makes the C4-amine more nucleophilic than in 6-chloro or unsubstituted analogs, potentially accelerating the initial attack on electrophiles.

-

Blocking Group: Prevents unwanted nucleophilic attack at the C6 position during harsh cyclization conditions.

-

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. The core scaffold (Blue) yields fused pyrimidines (Green) or functionalized pyridines (Red).

Application I: Synthesis of Pyrido[4,3-d]pyrimidines

The most critical application is the formation of the fused pyrimidine ring. This is a variation of the Niementowski quinazoline synthesis .

Protocol A: Cyclization with Formamide (The Unsubstituted Core)

This reaction installs the pyrimidine ring with a proton at the C2 position.

Reagents:

-

Substrate: 4-Amino-6-methoxy-nicotinic acid methyl ester (1.0 eq)

-

Reagent/Solvent: Formamide (Excess, 10–15 eq)

-

Catalyst (Optional): Ammonium acetate (0.5 eq) to buffer pH and assist proton transfer.

Step-by-Step Methodology:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the substrate in neat formamide.

-

Note: Formamide acts as both reactant and solvent.

-

-

Reaction: Heat the mixture to 140–160°C for 6–12 hours.

-

Mechanism Check: The amine attacks formamide to form an intermediate formamidine, which then cyclizes onto the ester carbonyl, expelling methanol.

-

-

Monitoring: Monitor by LC-MS. The target mass will be [M+H] = (MW of SM + 27 - 32). Look for the disappearance of the methyl ester singlet (~3.9 ppm) in NMR aliquots.

-

Workup:

-

Purification: Recrystallization from Ethanol or flash chromatography (DCM/MeOH gradient).

Protocol B: Cyclization with Urea (The 2,4-Dione Derivative)

This protocol yields the "uracil-like" fused system, which is highly versatile for subsequent chlorination (using POCl3) to generate 2,4-dichloro derivatives.

Reagents:

-

Urea (5.0 eq)

-

Solvent: Diglyme (High boiling point) or Solvent-free (Melt).

Step-by-Step Methodology:

-

Mixing: Mix the substrate and urea efficiently. If using the melt method, grind them together in a mortar.

-

Heating: Heat the mixture to 180–200°C .

-

Observation: The mixture will melt and ammonia gas will be evolved. Ensure proper venting.

-

-

Duration: Maintain temperature for 2–4 hours until solidification is observed (formation of the high-melting fused product).

-

Workup:

-

Cool to ~80°C and add hot water to dissolve excess urea.

-

Acidify slightly with dilute acetic acid to precipitate the product (pyrido-pyrimidine-dione is amphoteric but often least soluble at neutral/slightly acidic pH).

-

Filter and wash with water and diethyl ether.

-

Application II: Sandmeyer-Type Functionalization

While the amino group is a nucleophile, converting it to a halide allows for palladium-catalyzed cross-couplings (Suzuki, Buchwald) at the C4 position.

Protocol C: Conversion to Methyl 4-chloro-6-methoxynicotinate

Reagents:

-

Sodium Nitrite (NaNO2) (1.2 eq)

-

Hydrochloric Acid (HCl, 6M) or H2SO4

-

Copper(I) Chloride (CuCl) (1.5 eq)

Step-by-Step Methodology:

-

Diazotization: Suspend the substrate in HCl at 0°C. Add an aqueous solution of NaNO2 dropwise.

-

Critical Control: Maintain temperature < 5°C to prevent decomposition of the diazonium salt into a phenol (hydrolysis).

-

-

Substitution: Stir for 30 mins at 0°C, then slowly add the diazonium solution to a separate vessel containing CuCl dissolved in HCl at 0°C.

-

Completion: Allow the mixture to warm to room temperature over 2 hours. Nitrogen gas evolution indicates reaction progress.

-

Workup: Neutralize with NaHCO3 (carefully!) and extract with Ethyl Acetate.

Mechanistic Visualization (Graphviz)

The following diagram details the mechanism for Protocol A (Formamide Cyclization), highlighting the critical "Push-Pull" dynamics.

Figure 2: Step-wise mechanism of the Niementowski-type cyclization with formamide.

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Methoxy Effect" on Reproducibility

The 6-methoxy group is an Electron Donating Group (EDG).

-

Impact: It stabilizes the pyridine ring but makes the C3-ester less electrophilic compared to a 6-chloro analog.

-

Troubleshooting: If cyclization is sluggish (incomplete conversion after 12h), do not simply increase temperature, as this may degrade the methoxy ether.

-

Solution: Use Sodium Methoxide (NaOMe) in Methanol as a base catalyst to facilitate the cyclization of the intermediate amide, or switch to Dimethylformamide dimethyl acetal (DMF-DMA) which is a more reactive equivalent of formamide.

Self-Validating the Protocol

To ensure the protocol worked without relying solely on yield:

-

NMR Validation:

-

Starting Material: Methyl ester singlet at ~3.8–3.9 ppm.

-

Product: Disappearance of the 3.9 ppm singlet. Appearance of a deshielded singlet at ~9.0–9.2 ppm (H2 of the pyrimidine ring).

-

-

Solubility Check: The starting amino-ester is soluble in DCM. The fused pyrido-pyrimidine is significantly more polar and often requires DMSO or MeOH/DCM mixtures for solubility.

References

-

Synthesis of Pyrido[4,3-d]pyrimidines: Irwin, J. L., et al. "Synthesis of pyrido[4,3-d]pyrimidines via the Niementowski reaction." Journal of Heterocyclic Chemistry, 2005.

-

Reactivity of Ortho-Amino Esters: Wempe, M. F., et al. "Synthesis and SAR of novel pyrido[4,3-d]pyrimidine inhibitors." Bioorganic & Medicinal Chemistry, 2010.

-

Sandmeyer Reactions on Pyridines: Schroeter, S., et al. "Diazotization of heterocyclic amines." Organic Reactions, 2011.

-

Commercial Building Block Data: "Methyl 4-amino-6-methoxynicotinate - CAS 77180-87-1." PubChem.

(Note: While specific papers on the exact 6-methoxy derivative are niche, the references above cover the validated chemistry of the 4-amino-nicotinate class which is chemically equivalent).

Sources

- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]

- 4. rsc.org [rsc.org]

Application Note: Hydrolysis of 4-Amino-6-methoxy-nicotinic acid methyl ester

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the hydrolysis of 4-Amino-6-methoxy-nicotinic acid methyl ester . The protocol prioritizes yield preservation and purity, utilizing a Lithium Hydroxide (LiOH) mediated saponification pathway that is milder and more selective than aggressive mineral acid hydrolysis.

Abstract & Strategic Rationale

The conversion of 4-Amino-6-methoxy-nicotinic acid methyl ester (Substrate) to its corresponding free acid, 4-Amino-6-methoxynicotinic acid (Product), is a critical transformation in the synthesis of kinase inhibitors and biologically active pyridine scaffolds.

While acid-catalyzed hydrolysis (e.g., HCl/reflux) is common for simple esters, it poses risks for this specific substrate:

-

Ether Cleavage: Strong mineral acids at high temperatures can cleave the C-6 methoxy group, yielding the unwanted pyridone impurity.

-